![molecular formula C12H21NO2 B1470090 2-(1-Cyclopentylpiperidin-4-yl)acetic acid CAS No. 1368499-85-7](/img/structure/B1470090.png)
2-(1-Cyclopentylpiperidin-4-yl)acetic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(1-Cyclopentylpiperidin-4-yl)acetic acid consists of a cyclopentyl group attached to the nitrogen atom of a piperidine ring, which is further attached to an acetic acid group. This structure contributes to the unique chemical properties of the compound.Scientific Research Applications
Synthesis of Medicinal Compounds
2-(1-Cyclopentylpiperidin-4-yl)acetic acid: is a valuable precursor in the synthesis of various medicinal compounds. Its piperidine core is a common motif in pharmaceuticals, and modifications to the acetic acid moiety can lead to the creation of new active pharmaceutical ingredients (APIs). This compound can be used to develop drugs with potential analgesic, anticonvulsant, and anti-inflammatory properties .
Biological Activity Modulation
The cyclopentyl and piperidine rings present in this compound can interact with biological receptors, potentially modulating their activity. This interaction can be harnessed to study the pharmacodynamics of new drugs and to design molecules that can selectively activate or inhibit specific pathways within the body .
Chemical Building Block
As a chemical building block, 2-(1-Cyclopentylpiperidin-4-yl)acetic acid can be used in multicomponent reactions to create complex molecules. It can serve as a starting material for the synthesis of larger, more complex structures that are used in advanced materials or as intermediates in organic synthesis .
Catalyst Development
The structural features of this compound make it suitable for use in catalyst development. Its rigid framework can be utilized to create catalysts that facilitate specific types of chemical reactions, such as hydrogenation or cyclization processes, which are crucial in industrial chemistry .
Agrochemical Research
In agrochemical research, derivatives of this compound could be explored for their potential as new pesticides or herbicides. The piperidine ring, in particular, is a structure of interest in the development of compounds that can safely and effectively control pests and weeds .
Neurological Studies
This compound’s ability to cross the blood-brain barrier makes it an interesting candidate for neurological studies. It can be used to develop markers or probes that help in imaging and diagnosing neurological conditions, or as a lead compound for developing treatments for neurodegenerative diseases .
Material Science Applications
In material science, 2-(1-Cyclopentylpiperidin-4-yl)acetic acid can contribute to the development of novel polymers with unique properties. Its incorporation into polymer chains can result in materials with enhanced flexibility, durability, or other desirable characteristics .
Analytical Chemistry
Finally, this compound can be used in analytical chemistry as a standard or reagent. Its well-defined structure and reactivity make it suitable for use in calibration curves or as a reactant in assays to determine the presence of other substances .
Safety and Hazards
The safety data sheet for a similar compound, 2-(1-Cyclopentylpiperidin-4-Yl)Ethanamine, indicates that it is harmful if swallowed and causes serious eye irritation . It’s important to handle this compound with care, using appropriate personal protective equipment. In case of exposure, one should seek immediate medical attention .
properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(15)9-10-5-7-13(8-6-10)11-3-1-2-4-11/h10-11H,1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXKQIRDIUWRBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopentylpiperidin-4-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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